Larotrectinib was discovered by Array BioPharma and subsequently licensed to Loxo Oncology in 2013. It received orphan drug status in 2015 and breakthrough therapy designation in 2016. The United States Food and Drug Administration granted accelerated approval for larotrectinib on November 26, 2018, making it the first drug approved for any cancer containing specific mutations rather than being restricted to particular tissue types .
The synthesis of larotrectinib involves several key steps focusing on the construction of its complex molecular framework. The compound's synthesis has been detailed in various scientific publications, highlighting methods that typically include:
The synthesis process typically requires advanced organic chemistry techniques, including:
Larotrectinib undergoes various chemical reactions during its synthesis and metabolism:
Understanding these reactions is crucial for optimizing dosing regimens and predicting potential drug interactions during clinical use .
Larotrectinib functions primarily as an inhibitor of tropomyosin receptor kinases. Upon administration, it binds to these receptors, preventing their activation by neurotrophins. This inhibition leads to:
This mechanism highlights larotrectinib's effectiveness in treating tumors with NTRK gene fusions, as these fusions lead to constitutive activation of Trk signaling pathways without the need for external ligands .
Larotrectinib hydrochloride appears as a white to off-white solid. It is soluble in organic solvents but has limited solubility in water.
These properties are critical when considering formulation strategies for drug delivery systems .
Larotrectinib is primarily used in clinical settings for:
Ongoing clinical trials continue to explore its efficacy across various cancer types beyond those initially approved, potentially expanding its applications within oncology .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 189345-04-8
CAS No.: 18777-73-6
CAS No.: 1152-76-7